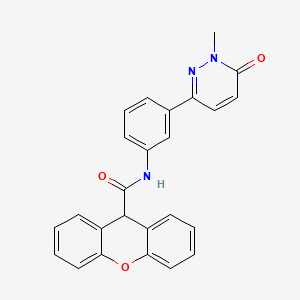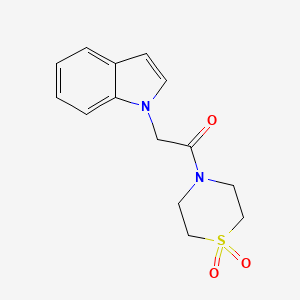
1-(1,1-dioxidothiomorpholino)-2-(1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,1-dioxidothiomorpholino)-2-(1H-indol-1-yl)ethanone, also known as DTTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTTM is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. The compound has been synthesized using various methods and has shown promising results in various biological assays.
Scientific Research Applications
Synthesis and Biological Evaluation
1-(1,1-dioxidothiomorpholino)-2-(1H-indol-1-yl)ethanone and its derivatives have been synthesized and evaluated for various biological activities. Rehman, Saini, and Kumar (2022) prepared derivatives of this compound, which showed significant anti-inflammatory activity in Wistar albino rats using a carrageenan-induced Rat Hind Paw Edema model (Rehman, Saini, & Kumar, 2022).
Antibacterial and Antifungal Activity
A study conducted in 2020 found that derivatives of 1-(1H-indol-1-yl)ethanone, including this compound, exhibited significant antibacterial and antifungal activities. These compounds were effective against pathogens such as Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli (Author, 2020).
Computational Study and Pharmacological Effects
Kumar et al. (2022) conducted a computational study on novel 1-(1H-indol-1-yl)ethanone compounds, including their effects on the COX-2 enzyme. They synthesized derivatives and evaluated their in vivo analgesic and anti-inflammatory activities. The study indicated potential applications in developing nonsteroidal anti-inflammatory drugs (Kumar et al., 2022).
Anti-Oxidant and Anti-Microbial Properties
Gopi, Sastry, and Dhanaraju (2016) discovered that novel chalcone derivatives of 1-(1H-indol-1-yl)ethanone, including this compound, showed promising anti-oxidant and anti-microbial properties. These compounds were compared with standard drugs like Ascorbic acid, Ciprofloxacin, and Fluconazole (Gopi, Sastry, & Dhanaraju, 2016).
properties
IUPAC Name |
1-(1,1-dioxo-1,4-thiazinan-4-yl)-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-14(15-7-9-20(18,19)10-8-15)11-16-6-5-12-3-1-2-4-13(12)16/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPJBAWEWRGMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

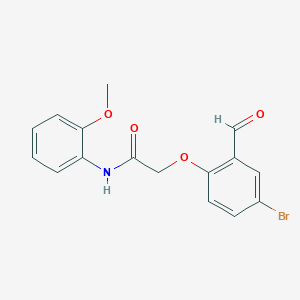
![1-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2654626.png)
![N-(4-methoxybenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2654627.png)
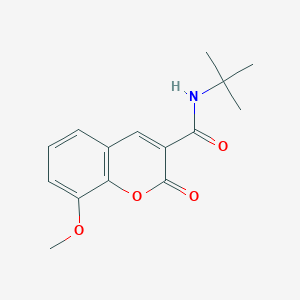
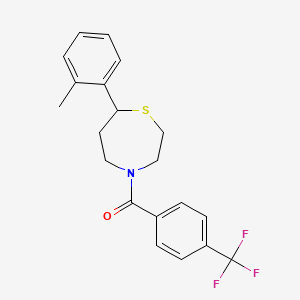
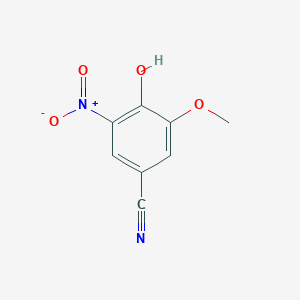
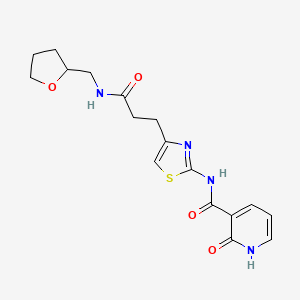
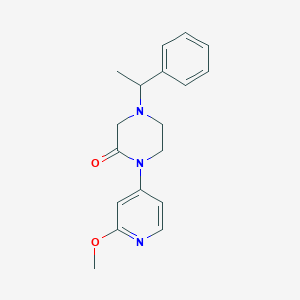
![2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2654641.png)
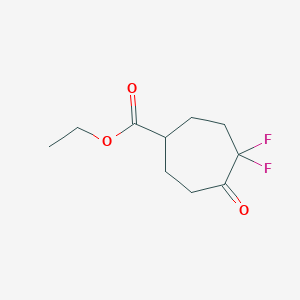
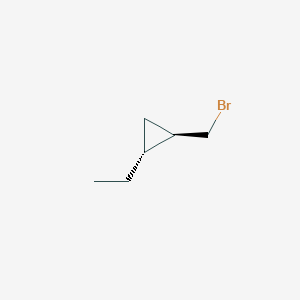
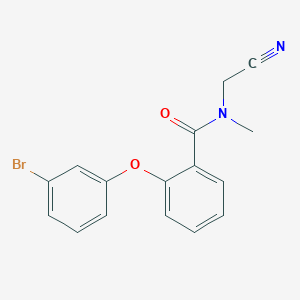
![(E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2654647.png)
